Cas no 81467-34-7 (3-Oxa-1-azaspiro[4.5]decan-2-one)

3-Oxa-1-azaspiro[4.5]decan-2-one structure
81467-34-7 structure
Nome do Produto:3-Oxa-1-azaspiro[4.5]decan-2-one
N.o CAS:81467-34-7
MF:C8H13NO2
MW:155.194322347641
CID:734260

3-Oxa-1-azaspiro[4.5]decan-2-one Propriedades químicas e físicas

Nomes e Identificadores

    • 3-Oxa-1-azaspiro[4.5]decan-2-one
    • NSC 409567
    • Inchi: 1S/C8H13NO2/c10-7-9-8(6-11-7)4-2-1-3-5-8/h1-6H2,(H,9,10)
    • Chave InChI: IOQIHMOFAXWHPC-UHFFFAOYSA-N
    • SMILES: O=C1NC2(CCCCC2)CO1

3-Oxa-1-azaspiro[4.5]decan-2-one Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB02958-5g
3-oxa-1-azaspiro[4.5]decan-2-one
81467-34-7 95%
5g
$2350 2023-09-07
Chemenu
CM216934-1g
3-Oxa-1-azaspiro[4.5]decan-2-one
81467-34-7 97%
1g
$1330 2024-07-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1743077-1g
3-Oxa-1-azaspiro[4.5]decan-2-one
81467-34-7 98%
1g
¥9307.00 2024-07-28

3-Oxa-1-azaspiro[4.5]decan-2-one Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Catalysts: Tetrakis(acetonitrile)copper(1+) hexafluorophosphate ,  (1S,2S)-N1,N2-Bis[(4-nitrophenyl)methylene]-1,2-cyclohexanediamine Solvents: Acetonitrile ;  30 min, rt
1.2 Reagents: Iodosylbenzene ;  rt; overnight, 45 °C
Referência
Copper-catalyzed intramolecular C-H amination
Barman, Dipti N.; et al, European Journal of Organic Chemistry, 2011, (5), 908-911

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Rhodium, tetrakis[μ-(α,α-diphenylbenzeneacetato-κO:κO′)]di-, (Rh-Rh) Solvents: Dichloromethane ;  6 h, 25 °C
Referência
N-Tosyloxycarbamates as reagents in rhodium-catalyzed C-H amination reactions
Huard, Kim; et al, Chemistry - A European Journal, 2008, 14(20), 6222-6230

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Manganese ,  Pyridine, 2,4,6-trimethyl-, hydrobromide (1:1) Catalysts: Bis(Pentamethylcyclopentadienyl)titanium dichloride Solvents: Tetrahydrofuran ;  10 min, rt
1.2 Reagents: 1,4-Cyclohexadiene ;  16 h, 50 °C
Referência
Titanocene-Catalyzed Radical Opening of N-Acylated Aziridines
Zhang, Yong-Qiang; et al, Angewandte Chemie, 2017, 56(41), 12654-12657

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Diethyl ether ;  0 °C; 12 h, rt
2.1 Reagents: Potassium carbonate Catalysts: Rhodium, tetrakis[μ-(α,α-diphenylbenzeneacetato-κO:κO′)]di-, (Rh-Rh) Solvents: Dichloromethane ;  6 h, rt
Referência
N-tosyloxycarbamates as a source of metal nitrenes: rhodium-catalyzed C-H insertion and aziridination reactions
Lebel, Helene; et al, Journal of the American Chemical Society, 2005, 127(41), 14198-14199

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran
Referência
Chiral Lewis Acid Catalyzed Diels-Alder Reactions
Knol, Jochem, 1996, , ,

Synthetic Routes 6

Condições de reacção
1.1 Catalysts: Pyrrolo[1,2-a]pyrimidine, 2,3,4,6,7,8-hexahydro-, hydrobromide (1:1) Solvents: N-Methyl-2-pyrrolidone ;  15 min, 85 °C
1.2 5 min; 10 min, 130 °C
Referência
Ring-opening of non-activated aziridines with [11C]CO2via novel ionic liquids
Lindberg, Anton; et al, RSC Advances, 2022, 12(33), 21417-21421

Synthetic Routes 7

Condições de reacção
1.1 Solvents: 1,2-Dichloroethane ;  0 °C; 5 h, 0 °C
1.2 Reagents: Potassium carbonate ;  10 min, 0 °C
1.3 Reagents: Methanol ;  0 °C; overnight, 0 °C
2.1 Catalysts: Tetrakis(acetonitrile)copper(1+) hexafluorophosphate ,  (1S,2S)-N1,N2-Bis[(4-nitrophenyl)methylene]-1,2-cyclohexanediamine Solvents: Acetonitrile ;  30 min, rt
2.2 Reagents: Iodosylbenzene ;  rt; overnight, 45 °C
Referência
Copper-catalyzed intramolecular C-H amination
Barman, Dipti N.; et al, European Journal of Organic Chemistry, 2011, (5), 908-911

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran
Referência
Chiral Lewis Acid Catalyzed Diels-Alder Reactions
Knol, Jochem, 1996, , ,

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Iodobenzene diacetate Catalysts: Silver nitrate ,  4,4′,4′′-Tris(1,1-dimethylethyl)-2,2′:6′,2′′-terpyridine Solvents: Acetonitrile ;  0.17 h, rt; 10 - 16 h, 82 °C
Referência
A silver-catalyzed intramolecular amidation of saturated C-H bonds
Cui, Yong; et al, Angewandte Chemie, 2004, 43(32), 4210-4212

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Magnesium oxide ,  Iodobenzene diacetate Catalysts: Dirhodium tetraacetate Solvents: Dichloromethane
Referência
A Rh-catalyzed C-H insertion reaction for the oxidative conversion of carbamates to oxazolidinones
Espino, Christine G.; et al, Angewandte Chemie, 2001, 40(3), 598-600

Synthetic Routes 11

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Rhodium, tetrakis[μ-(α,α-diphenylbenzeneacetato-κO:κO′)]di-, (Rh-Rh) Solvents: Dichloromethane ;  6 h, rt
Referência
N-tosyloxycarbamates as a source of metal nitrenes: rhodium-catalyzed C-H insertion and aziridination reactions
Lebel, Helene; et al, Journal of the American Chemical Society, 2005, 127(41), 14198-14199

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Rhodium, tetrakis[μ-(α,α-diphenylbenzeneacetato-κO:κO′)]di-, (Rh-Rh) Solvents: Dichloromethane ,  Water ;  rt → 30 °C; 30 °C → rt; rt; 3 h, rt
Referência
Preparation of 4-spirocyclohexyloxazolidinone by C-H bond nitrene insertion
Huard, Kim; et al, Organic Syntheses, 2009, 86, 59-69

Synthetic Routes 13

Condições de reacção
1.1 Catalysts: Imidazole
Referência
Cyclocarbonylation of 3-hydroxycarbohydroxamic acids with 1,1'-carbonyldiimidazole
Geffken, Detlef, Liebigs Annalen der Chemie, 1982, (2), 219-25

Synthetic Routes 14

Condições de reacção
1.1 -
2.1 Catalysts: Imidazole
Referência
Cyclocarbonylation of 3-hydroxycarbohydroxamic acids with 1,1'-carbonyldiimidazole
Geffken, Detlef, Liebigs Annalen der Chemie, 1982, (2), 219-25

Synthetic Routes 15

Condições de reacção
1.1 Solvents: Acetonitrile ;  30 min, cooled; 1 h, cooled
1.2 Reagents: Imidazole ,  Hydroxyamine hydrochloride ;  3.5 h, rt
2.1 Reagents: Triethylamine Solvents: Diethyl ether ;  15 min, 0 °C
3.1 Reagents: Potassium carbonate Catalysts: Rhodium, tetrakis[μ-(α,α-diphenylbenzeneacetato-κO:κO′)]di-, (Rh-Rh) Solvents: Dichloromethane ,  Water ;  rt → 30 °C; 30 °C → rt; rt; 3 h, rt
Referência
Preparation of 4-spirocyclohexyloxazolidinone by C-H bond nitrene insertion
Huard, Kim; et al, Organic Syntheses, 2009, 86, 59-69

Synthetic Routes 16

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Diethyl ether ;  15 min, 0 °C
2.1 Reagents: Potassium carbonate Catalysts: Rhodium, tetrakis[μ-(α,α-diphenylbenzeneacetato-κO:κO′)]di-, (Rh-Rh) Solvents: Dichloromethane ,  Water ;  rt → 30 °C; 30 °C → rt; rt; 3 h, rt
Referência
Preparation of 4-spirocyclohexyloxazolidinone by C-H bond nitrene insertion
Huard, Kim; et al, Organic Syntheses, 2009, 86, 59-69

Synthetic Routes 17

Condições de reacção
1.1 Solvents: Tetrahydrofuran ;  2 h, rt
1.2 Reagents: Hydroxyamine hydrochloride Solvents: Pyridine ;  6 h, rt
2.1 Reagents: Triethylamine Solvents: Diethyl ether ;  0 °C; 12 h, rt
3.1 Reagents: Potassium carbonate Catalysts: Rhodium, tetrakis[μ-(α,α-diphenylbenzeneacetato-κO:κO′)]di-, (Rh-Rh) Solvents: Dichloromethane ;  6 h, rt
Referência
N-tosyloxycarbamates as a source of metal nitrenes: rhodium-catalyzed C-H insertion and aziridination reactions
Lebel, Helene; et al, Journal of the American Chemical Society, 2005, 127(41), 14198-14199

3-Oxa-1-azaspiro[4.5]decan-2-one Raw materials

3-Oxa-1-azaspiro[4.5]decan-2-one Preparation Products

3-Oxa-1-azaspiro[4.5]decan-2-one Literatura Relacionada

Fornecedores recomendados
Enjia Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Enjia Trading Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangsu Xinsu New Materials Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hebei Ganmiao New material Technology Co., LTD
PRIBOLAB PTE.LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
PRIBOLAB PTE.LTD
Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Changzhou Guanjia Chemical Co., Ltd